dXDP
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Overview
Description
DXDP is a purine ribonucleoside diphosphate.
Scientific Research Applications
Unique Mechanism of DXP Synthase : DXP synthase, a thiamine diphosphate (ThDP)-dependent enzyme, exhibits a unique kinetic mechanism. This aspect is significant for developing new anti-infective agents, as targeting this mechanism could lead to novel treatments for infections caused by human pathogens (Brammer Basta, Smith, Wade, & Meyers, 2011).
DXP Synthase as an Antibacterial Target : Research has shown that inhibiting DXP synthase, which plays a crucial role in the formation of DXP, is an attractive strategy for developing new antibiotics. This enzyme's unique random sequential mechanism, different from other ThDP-dependent enzymes, makes it an ideal target for bisubstrate inhibitors (Bartee & Freel Meyers, 2018).
Inhibition Strategies for DXP Synthase : The development of inhibitors targeting DXP synthase's unique mechanism has been explored. For instance, certain bisubstrate inhibitors, designed to exploit the enzyme's ternary complex formation, have shown promising results in selectively inhibiting DXP synthase over mammalian enzymes (Patel, Nemeria, Brammer Basta, Freel Meyers, & Jordan, 2012).
Challenges in Inhibitor Development : The development of selective DXP synthase inhibitors is challenging due to the enzyme's large active site and unique mechanism. However, studies on alkylacetylphosphonates have shown that they can inhibit DXP synthase selectively, offering insights for future antimicrobial screening and drug development (Sanders et al., 2017).
Structural Analysis for Drug Design : X-ray crystallography has been utilized to elucidate the structural details of enzyme-bound intermediates along the DXP synthase reaction pathway. This information is critical for designing selective inhibitors and understanding the enzyme's function (Chen, DeColli, Freel Meyers, & Drennan, 2019).
properties
Product Name |
dXDP |
---|---|
Molecular Formula |
C10H14N4O11P2 |
Molecular Weight |
428.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N4O11P2/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)24-5(4)2-23-27(21,22)25-26(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
InChI Key |
ALCPNMZQIUFCEL-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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